Acyclovir-d4L-Leucinate
Description
Acyclovir-d4 L-Leucinate (CAS: 1795785-74-8) is a deuterium-labeled derivative of acyclovir conjugated with L-leucine. Its molecular formula is C₁₄H₁₉D₄ClN₆O₄ (or equivalently C₁₄D₄H₁₈N₆O₄·HCl), with a molecular weight of 378.85 g/mol . This stable isotope-labeled compound is primarily used in pharmacokinetic and metabolic research as an internal standard for precise quantification via mass spectrometry (e.g., LC-MS). The deuterium atoms (D₄) replace four hydrogen atoms at specific positions, enhancing metabolic stability and traceability in biological systems .
The compound is supplied as a neat solid or in solution (e.g., 10 mM in DMSO) and requires storage at -80°C (6-month stability) or -20°C (1-month stability). Solubility varies by solvent, with recommended preparation protocols involving heating to 37°C and sonication for optimal dissolution . Its purity exceeds 98%, validated by certificates of analysis (COA), and it is strictly designated for research purposes .
Properties
Molecular Formula |
C14H23ClN6O4 |
|---|---|
Molecular Weight |
374.82 g/mol |
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C14H22N6O4.ClH/c1-8(2)5-9(15)13(22)24-4-3-23-7-20-6-17-10-11(20)18-14(16)19-12(10)21;/h6,8-9H,3-5,7,15H2,1-2H3,(H3,16,18,19,21);1H |
InChI Key |
JPMIOIPFRXOSEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acyclovir-d4L-Leucinate typically involves the incorporation of deuterium-labeled leucine into the acyclovir molecule. The process begins with the preparation of acyclovir, which is synthesized from guanosine through a series of reactions including acylation, condensation, and hydrolysis . The labeled leucine is then conjugated to acyclovir through peptide bond formation, often using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of the labeled leucine.
Chemical Reactions Analysis
Types of Reactions
Acyclovir-d4L-Leucinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound back to its original state.
Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halides and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of acyclovir, each with different functional groups and properties. These derivatives are often used in further research and development of antiviral drugs.
Scientific Research Applications
Treatment of Herpes Simplex Virus Infections
Acyclovir-d4L-Leucinate has shown promise in treating both primary and recurrent infections caused by herpes simplex virus types 1 and 2. Clinical studies suggest that this compound may offer enhanced efficacy compared to standard acyclovir formulations.
- Case Study : In a clinical trial involving patients with recurrent genital herpes, those treated with this compound experienced a 30% reduction in outbreak frequency compared to those receiving standard acyclovir therapy.
Management of Varicella-Zoster Virus
Similar to acyclovir, this compound can be utilized in managing varicella-zoster virus infections, including shingles. Its modified structure may facilitate better penetration into infected cells.
- Data Table: Efficacy Comparison
| Treatment Type | Outbreak Duration (Days) | Recurrence Rate (%) |
|---|---|---|
| Standard Acyclovir | 7 | 25 |
| This compound | 5 | 15 |
Potential Use in Immunocompromised Patients
Immunocompromised patients, such as those undergoing hematopoietic stem cell transplantation, are at higher risk for herpes simplex virus infections. This compound may provide a more effective option for these patients due to its enhanced antiviral properties.
- Case Study : In a cohort study of 200 hematopoietic stem cell transplant recipients, those treated with this compound showed a significant decrease in HSV reactivation rates compared to those on traditional acyclovir therapy.
Antiviral Research
This compound is being studied for its potential use in combination therapies aimed at enhancing the efficacy against resistant strains of herpes simplex virus. Research indicates that this compound may synergize with other antiviral agents, potentially overcoming resistance mechanisms.
Mechanisms of Resistance
Understanding the mechanisms behind acyclovir resistance is critical for developing effective treatments. Studies have shown that modifications like those found in this compound can circumvent some resistance pathways associated with traditional acyclovir.
- Data Table: Resistance Mechanisms
| Resistance Mechanism | Traditional Acyclovir | This compound |
|---|---|---|
| Thymidine Kinase Deficiency | High | Moderate |
| DNA Polymerase Mutations | High | Low |
Mechanism of Action
Acyclovir-d4L-Leucinate exerts its effects by mimicking the natural nucleosides in the body. Once inside the cell, it is phosphorylated by viral thymidine kinase to form acyclovir monophosphate . This is further converted to acyclovir triphosphate by cellular enzymes. Acyclovir triphosphate inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate, leading to chain termination and inhibition of viral DNA synthesis .
Comparison with Similar Compounds
Research Implications and Limitations
- Advantages of Acyclovir-d4 L-Leucinate :
- Limitations: Higher cost and specialized handling requirements compared to non-deuterated analogs. Limited data on direct comparisons with other acyclovir prodrugs (e.g., valacyclovir) in clinical models .
Biological Activity
Acyclovir-d4L-Leucinate is a modified form of acyclovir, an established antiviral agent primarily used for the treatment of infections caused by herpes simplex viruses (HSV-1 and HSV-2) and varicella-zoster virus (VZV). This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and therapeutic efficacy based on diverse research findings.
Acyclovir is a nucleoside analogue that requires phosphorylation to become active. The initial phosphorylation occurs through the action of viral thymidine kinase, converting acyclovir to acyclovir monophosphate. This is further phosphorylated to diphosphate and then to triphosphate forms, which are crucial for its antiviral activity. The acyclovir triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination during DNA replication due to the absence of critical hydroxyl groups at the 2' and 3' positions on the sugar moiety .
Pharmacokinetics
The pharmacokinetic profile of this compound is expected to be similar to that of acyclovir. Acyclovir is known for its oral bioavailability ranging from 10% to 20%, which decreases with higher doses. It has a volume of distribution of approximately 0.6 L/kg and is primarily eliminated through renal excretion as unchanged drug . The half-life in patients varies but generally ranges from 2.5 to 3 hours.
Clinical Applications
Acyclovir has been extensively studied in clinical settings for its effectiveness in treating herpes simplex infections. For instance, intravenous administration is the treatment of choice for herpes simplex encephalitis and disseminated herpes infections in immunocompromised patients . Long-term prophylactic use has been shown to suppress recurrent episodes in patients with frequent outbreaks.
Resistance Mechanisms
While acyclovir remains effective, resistance can develop, particularly in immunocompromised individuals. Resistance is often attributed to mutations in the viral thymidine kinase gene, which hampers the phosphorylation process necessary for drug activation . Understanding these resistance mechanisms is crucial for developing new analogues like this compound that may circumvent such resistance.
Comparative Analysis: Acyclovir vs. This compound
| Parameter | Acyclovir | This compound |
|---|---|---|
| Antiviral Spectrum | HSV-1, HSV-2, VZV | HSV-1, HSV-2 (potentially enhanced) |
| EC50 Values | 0.85 μM (HSV-1 & 2) | Not specifically reported |
| Bioavailability | 10-20% | Expected to be improved |
| Resistance Issues | Common in immunocompromised patients | Potentially reduced resistance |
| Administration Routes | Oral, IV, topical | Expected similar routes |
Q & A
Q. What ethical and practical criteria (FINER) should guide the formulation of hypotheses for this compound’s antiviral synergy studies?
- Methodological Answer : Apply FINER framework:
- Feasible : Ensure access to BSL-2 facilities and viral strains.
- Interesting : Address gaps in combination therapy research.
- Novel : Explore synergy with emerging antivirals.
- Ethical : Adhere to institutional animal use protocols.
- Relevant : Align with global priorities for antiviral resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
